3-(3-Bromo-4-hydroxyphenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAOWXULVKRRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 3 Bromo 4 Hydroxyphenyl Propanoic Acid
Established Synthetic Routes for the Core Structure
The construction of the 3-(3-bromo-4-hydroxyphenyl)propanoic acid molecule can be approached through several synthetic strategies, primarily involving the regioselective functionalization of a pre-existing phenylpropanoic acid scaffold or the systematic construction of the molecule from simpler aromatic precursors.
Regioselective Bromination of Hydroxyphenylpropanoic Acid Precursors
A primary and direct method for the synthesis of the target compound involves the electrophilic bromination of 3-(4-hydroxyphenyl)propanoic acid. The hydroxyl group on the aromatic ring is a potent activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the propanoic acid chain, bromination occurs selectively at one of the ortho positions (C3 or C5).
The reaction is typically carried out using a brominating agent such as elemental bromine (Br₂) in a suitable solvent. The choice of solvent and reaction conditions is crucial to control the regioselectivity and prevent over-bromination. Acetic acid is a commonly used solvent for such reactions. The reaction proceeds via an electrophilic aromatic substitution mechanism where the hydroxyl group strongly activates the ring, facilitating the attack by the bromine electrophile.
Table 1: Illustrative Conditions for Regioselective Bromination
| Starting Material | Brominating Agent | Solvent | Key Conditions | Product |
|---|---|---|---|---|
| 3-(4-Hydroxyphenyl)propanoic acid | Bromine (Br₂) | Acetic Acid | Room Temperature | This compound |
| 3-(4-Hydroxyphenyl)propanoic acid | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Catalytic acid or base | This compound |
Strategies for Introducing the Propanoic Acid Chain
Alternative synthetic approaches focus on introducing the propanoic acid side chain onto a pre-functionalized aromatic ring. One such strategy involves the reaction of 4-aminophenol (B1666318) with acrylic acid or its esters, which introduces a similar three-carbon chain via a Michael addition, although this would require subsequent modification of the amino group. nih.govresearchgate.netmdpi.com
A more relevant strategy starts with a protected 4-hydroxybenzaldehyde (B117250). google.com This can undergo a condensation reaction, for example, a Knoevenagel or Perkin condensation, to introduce a C=C double bond, which is subsequently reduced. A specific method involves reacting the benzaldehyde (B42025) with a glycolic acid derivative, followed by hydrolysis to yield a cinnamic acid derivative. google.com The double bond in the resulting 4-hydroxycinnamic acid can then be reduced to a single bond through catalytic hydrogenation to form the desired propanoic acid side chain. google.com
Multistep Synthetic Pathways Leveraging Aromatic Precursors
An illustrative multi-step synthesis could be:
Protection: Protection of the hydroxyl group of 4-hydroxybenzaldehyde (e.g., as a benzyl (B1604629) ether).
Condensation: Reaction with a suitable reagent like malonic acid (Doebner modification of the Knoevenagel condensation) to form the corresponding protected 4-hydroxycinnamic acid.
Reduction: Catalytic hydrogenation to reduce the double bond, yielding the protected 3-(4-hydroxyphenyl)propanoic acid.
Bromination: Regioselective bromination at the C3 position.
Deprotection: Removal of the protecting group to reveal the free hydroxyl function.
Functional Group Interconversions and Derivatization Strategies
The presence of two highly reactive functional groups, the carboxylic acid and the phenolic hydroxyl, makes this compound a versatile substrate for further chemical modifications.
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can be readily converted into a variety of derivatives, most commonly esters and amides.
Esterification: This reaction is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ceon.rsresearchgate.net The reaction is reversible and is often driven to completion by removing the water formed during the reaction. For example, esterification of 3,3′-((4-hydroxyphenyl)azanediyl)di(propanoic)acid has been accomplished using an excess of methanol (B129727) with a catalytic amount of sulfuric acid. nih.govmdpi.com Transesterification of related hydroxyphenylpropanoic acid methyl esters with polyols like pentaerythritol (B129877) is another documented modification. researchgate.netgoogle.comtaylorfrancis.com
Amidation: The formation of an amide bond requires the activation of the carboxylic acid group. This can be done by converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine or ammonia. google.com Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between the carboxylic acid and an amine, a method used in the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide. google.comresearchgate.netgoogle.com
Table 2: Derivatization of the Carboxylic Acid Group
| Reaction Type | Reagents | Product Functional Group | Reference Reaction |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Ester | Esterification of propanoic acid derivatives nih.govmdpi.com |
| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Ammonia/Amine | Amide | Synthesis of 3-(4-hydroxyphenyl)propanamide (B1256929) google.com |
| Amidation (Coupling Agent) | Amine, DCC or BOP reagent | Amide | Amidation of 3-phenylpropanoic acid researchgate.net |
Chemical Modifications of the Hydroxyl Group (e.g., Etherification)
The phenolic hydroxyl group is another site for chemical modification, with etherification being a common transformation. The Williamson ether synthesis is the most prevalent method for this purpose. This reaction involves the deprotonation of the weakly acidic hydroxyl group with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide ion. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the desired ether. This modification can be used to introduce a variety of alkyl or substituted alkyl groups onto the phenolic oxygen, further diversifying the molecular structure for various applications.
Transformations at the Bromine Substituent for Further Functionalization
The bromine atom on the aromatic ring is a key site for synthetic elaboration, primarily through cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, replacing the bromine with various functional groups. The reactivity of the C-Br bond makes it a prime target for reactions catalyzed by transition metals, particularly palladium. illinois.edu Such transformations are fundamental in medicinal chemistry and materials science for constructing complex molecules from simpler, readily available brominated precursors. illinois.edumdpi.com
Catalytic Approaches and Sustainable Synthesis Considerations
Modern synthetic strategies increasingly emphasize catalytic methods and adherence to green chemistry principles to enhance efficiency and minimize environmental impact. This focus extends to both the synthesis of the parent compound and its subsequent derivatization.
Application of Lewis Acids in Halogenation Processes
While the provided outline focuses on transformations of the already-brominated compound, it is pertinent to note the role of Lewis acids in the synthesis of such aryl bromides. Lewis acids, such as aluminum chloride or ferric chloride, can catalyze the electrophilic aromatic substitution reaction, activating the halogenating agent (e.g., molecular bromine) to facilitate the regioselective bromination of the precursor, 3-(4-hydroxyphenyl)propanoic acid. cambridgescholars.com The choice of catalyst and reaction conditions is crucial for controlling selectivity and achieving high yields. Boron-based Lewis acids like tris(pentafluorophenyl)borane (B72294) (BCF) and boron trifluoride etherate (BF₃·OEt₂) are also recognized for their catalytic activity in various organic transformations, including those involving boronic acids, which are key partners in subsequent coupling reactions. mdpi.comrsc.org
Exploration of Palladium-Catalyzed Reactions in Derivative Synthesis
Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely used methods for the functionalization of aryl halides like this compound. rsc.org These reactions offer a modular approach to synthesize a vast array of derivatives by forming new C-C bonds.
The Suzuki-Miyaura coupling is a prominent example, reacting the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of boron-containing reagents. wikipedia.orgorganic-chemistry.org The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The selection of the palladium catalyst, which includes a specific phosphine (B1218219) ligand, is critical for reaction success. organic-chemistry.org For instance, palladium(II) acetate (B1210297) combined with ligands like SPhos has been shown to be effective in Suzuki-Miyaura couplings of various brominated aromatic compounds. mdpi.com These reactions enable the introduction of diverse aryl, heteroaryl, or alkyl groups at the bromine position. mdpi.comwikipedia.org
Below is a representative table illustrating typical conditions for Suzuki-Miyaura reactions involving aryl bromides.
| Aryl Bromide Substrate | Coupling Partner | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II) Complex (1) | - | KOH | Water | 94 |
| Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ (1) | SPhos | K₃PO₄ | - | Good |
| 4-Bromo-2-methylaniline Derivative | Various Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | - | 31-46 |
Other palladium-catalyzed reactions, such as the Heck reaction (coupling with alkenes) and Sonogashira coupling (coupling with terminal alkynes), further expand the synthetic possibilities for creating derivatives of this compound. nih.govresearchgate.net
Development of Green Chemistry Principles for Efficient Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijghc.com In the context of synthesizing and derivatizing this compound, these principles can be applied in several ways.
One approach involves replacing hazardous reagents with more environmentally benign alternatives. wjpmr.com For instance, in bromination reactions, traditional methods often use liquid bromine, which is highly toxic and hazardous. ijghc.com Greener methods might employ combinations like ceric ammonium (B1175870) nitrate (B79036) and potassium bromide, which can improve atom economy and safety. ijghc.com
The use of water as a solvent instead of volatile organic compounds is another key aspect of green chemistry. arkat-usa.org Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, have been successfully performed in aqueous media, often with the aid of surfactants or water-soluble ligands, which simplifies product isolation and reduces environmental impact. arkat-usa.org
Molecular Design and Structural Modification of 3 3 Bromo 4 Hydroxyphenyl Propanoic Acid Derivatives
Systemic Exploration of Halogen Substituent Effects
The introduction and placement of halogen atoms on the phenyl ring of 3-(4-hydroxyphenyl)propanoic acid derivatives significantly influence their electronic properties, reactivity, and intermolecular bonding capabilities. A systematic investigation into these effects provides a foundational understanding for the rational design of molecules with specific characteristics.
Comparative Analysis with Chlorinated and Fluorinated Analogs
A comparative analysis of 3-(3-bromo-4-hydroxyphenyl)propanoic acid with its chlorinated and fluorinated counterparts, such as 3-(3-bromo-4-fluorophenyl)propanoic acid and 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, reveals the distinct impact of different halogens on the molecule's properties. The electronegativity and size of the halogen atom play a crucial role in modulating the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.
In the case of fluorinated analogs like 3-(4-fluorophenyl)propanoic acid, the high electronegativity of fluorine leads to a strong inductive electron withdrawal, which can influence the compound's biochemical and physicochemical properties. pharmaguideline.commdpi.comchemsrc.comchemicalbook.comijpsr.comresearchgate.netmedchemexpress.com For chlorinated derivatives such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, the presence of two chlorine atoms significantly enhances the electron-withdrawing nature of the phenyl ring, which is expected to increase the acidity of the phenolic proton compared to the monosubstituted analogs. mdpi.com
| Compound | Key Structural Feature | Expected Impact on Acidity (relative to non-halogenated analog) |
|---|---|---|
| This compound | Bromine at C3 | Increased acidity due to the -I effect of bromine. |
| 3-(3-Bromo-4-fluorophenyl)propanoic acid | Bromine at C3, Fluorine at C4 | Fluorine at the para position to the propanoic acid side chain influences the overall electronic properties. |
| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | Two chlorine atoms at C3 and C5 | Significantly increased acidity due to the cumulative -I effect of two chlorine atoms. |
Influence of Halogen Position on Molecular Reactivity and Intermolecular Interactions
The position of the halogen substituent on the phenyl ring is a critical determinant of both the molecule's reactivity in chemical transformations and its ability to form specific intermolecular interactions in the solid state. Halogens at the ortho and para positions to the hydroxyl group can exert a more significant influence on the acidity and nucleophilicity of the phenol (B47542) due to the combined inductive and resonance effects. orientjchem.orgusda.gov In contrast, a meta-substituent primarily exerts an inductive effect. quora.com
The "ortho effect" is a well-documented phenomenon where a substituent at the ortho position to a functional group can induce unique changes in reactivity and acidity, often due to steric hindrance and intramolecular interactions. mdpi.com For instance, an ortho-halogen can sterically hinder the approach of reactants to the hydroxyl group and may also participate in intramolecular hydrogen bonding, which can alter the molecule's conformational preferences and reactivity.
In the crystalline state, halogen atoms are known to participate in a variety of intermolecular interactions, including halogen bonding, which is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.netrsc.org The nature and strength of these interactions are highly dependent on the type of halogen and its position on the aromatic ring. These interactions, along with traditional hydrogen bonds involving the hydroxyl and carboxylic acid groups, play a crucial role in determining the crystal packing of these molecules. monash.edudrugbank.comnih.govresearchgate.netmdpi.com The ability to form different types of intermolecular contacts influences the solid-state properties of the material. mdpi.com
| Halogen Position | Influence on Reactivity | Potential Intermolecular Interactions |
|---|---|---|
| Ortho to -OH | Significant impact on acidity and reactivity due to proximity (ortho effect), potential for intramolecular hydrogen bonding. mdpi.com | Can influence crystal packing through specific steric and electronic effects. monash.edu |
| Meta to -OH | Primarily inductive effect, which is generally weaker than the combined effects at ortho/para positions. quora.com | Participates in halogen bonding and other van der Waals interactions. rsc.org |
| Para to -OH | Strong influence on electronic properties of the ring through both inductive and resonance effects. orientjchem.org | Can lead to the formation of well-defined halogen-bonded networks in the solid state. drugbank.com |
Amino Acid Conjugates and Tyrosine-Derived Analogs
The conjugation of the this compound moiety to amino acids represents a significant area of molecular design, leading to the creation of novel tyrosine analogs with unique structural and potentially biological properties.
(S)-2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid (3-Bromotyrosine) and its Stereochemical Variants
3-Bromo-L-tyrosine, the L-stereoisomer of (S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid, is a key derivative in this class. nih.gov Its synthesis is often achieved through the direct bromination of L-tyrosine. nih.govresearchgate.net A common and efficient method involves the reaction of L-tyrosine with dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid and acetic acid. nih.gov The stoichiometry of DMSO can be controlled to favor the formation of either 3-bromo-L-tyrosine or 3,5-dibromo-L-tyrosine. nih.gov Non-enzymatic methods for the synthesis of 3-bromotyrosine (B1580512) have also been developed, offering a rapid and high-recovery alternative. usda.gov
The stereochemistry of 3-bromotyrosine is a critical aspect, as the biological activity of amino acids and their derivatives is often highly dependent on their three-dimensional structure. The retention of the L-configuration at the alpha-carbon is typically desired when designing analogs for incorporation into peptides or for interaction with biological systems that exhibit stereospecificity.
N-Substituted Bromo-L-tyrosine Derivatives and their Synthetic Routes
Further modification of 3-bromo-L-tyrosine can be achieved through substitution at the amino group, leading to a wide array of N-substituted derivatives. These modifications can alter the molecule's polarity, size, and hydrogen bonding capabilities. Common N-substitutions include acylation and alkylation.
N-acylation is a frequently employed strategy to introduce various functional groups. The reaction of 3-bromo-L-tyrosine with acylating agents such as acetic anhydride (B1165640) or other acid chlorides can yield N-acetyl and other N-acyl derivatives. google.comnih.gov These reactions are often carried out under mild conditions to avoid racemization of the chiral center. researchgate.net Palladium-catalyzed late-stage C-H acylation of tyrosine-containing peptides with alcohols has also been reported as a method for introducing acetyl groups. nih.gov
N-alkylation introduces alkyl groups to the amino function. Synthetic methods for the N-alkylation of amino acids, such as the SN2 substitution of α-bromo acids, have been established since the early 20th century and can be applied to the synthesis of N-methyl and other N-alkyl derivatives of 3-bromotyrosine. monash.edu
| Derivative Type | General Synthetic Approach | Key Reagents |
|---|---|---|
| N-Acyl-3-bromo-L-tyrosine | Acylation of the amino group | Acetic anhydride, acetyl chloride, other acylating agents. google.comnih.gov |
| N-Alkyl-3-bromo-L-tyrosine | Alkylation of the amino group | Alkyl halides, reductive amination. monash.edu |
Unnatural Amino Acid Derivatives Incorporating 4-Hydroxyphenyl Moieties
The 4-hydroxyphenyl moiety is a key structural feature in a variety of unnatural amino acids beyond direct derivatives of tyrosine. google.commdpi.com These non-proteinogenic amino acids are of significant interest in synthetic biology and medicinal chemistry as they can be used to create novel peptides and proteins with enhanced or altered properties. frontiersin.orgnih.govacs.orgtaylorandfrancis.comnih.govhighfine.comnih.gov
One notable example is 4-hydroxyphenylglycine (HPG), a non-proteogenic amino acid found in vancomycin (B549263) and related glycopeptide antibiotics. drugbank.com The biosynthesis of HPG proceeds from prephenate, an intermediate in the shikimic acid pathway, through a series of enzymatic steps. nih.gov
The development of synthetic methods to create novel non-proteinogenic amino acids is an active area of research. mdpi.comacs.org These methods often involve the modification of existing amino acids or the de novo synthesis from simple precursors. The incorporation of a 4-hydroxyphenyl group, sometimes further functionalized with halogens or other substituents, allows for the introduction of specific chemical handles for bioconjugation or for modulating the electronic and steric properties of the amino acid side chain. mdpi.com
Other Structurally Related Molecular Scaffolds
The core structure of this compound offers numerous avenues for chemical modification to alter its physicochemical and biological properties. These modifications can be broadly categorized into changes in the propanoic acid side chain, variations of substituents on the aromatic ring, and the formation of complex structures with metal ions.
Propanoic Acid Chain Modifications (e.g., 3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic acid)
Modifications to the three-carbon propanoic acid chain can significantly impact the molecule's polarity, flexibility, and ability to interact with biological targets. One such modification is the introduction of a double bond to create a propenoic acid derivative, also known as a cinnamic acid derivative. For instance, (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid is a known analog. cymitquimica.comappchemical.com This change from a saturated propanoic chain to an unsaturated propenoic chain introduces conformational rigidity and alters the electronic properties of the side chain.
Further modifications can include the addition of functional groups. While specific research on 3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic acid is limited, the introduction of a hydroxyl group at the alpha-carbon (C2) of the propanoic chain is a common strategy in medicinal chemistry to introduce a new hydrogen bonding site and a potential chiral center. This type of hydroxylation can influence molecular recognition and metabolic pathways.
Other potential modifications to the propanoic acid chain reported for related phenylpropanoic acids include the introduction of amino groups, leading to amino acid derivatives. nih.govmdpi.comresearchgate.net For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and investigated for their biological activities. nih.govmdpi.comresearchgate.net These modifications highlight the versatility of the propanoic acid scaffold in generating diverse chemical entities.
Aromatic Ring Substituent Variations (e.g., Methoxylated or Dihydroxylated Analogs)
Altering the substituents on the aromatic ring is a fundamental strategy in molecular design to modulate properties such as lipophilicity, electronic character, and metabolic stability. The parent compound features a hydroxyl group at the C4 position and a bromine atom at the C3 position.
Methoxylated Analogs: Replacing the hydroxyl group with a methoxy (B1213986) group is a common modification. For instance, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a well-characterized compound. This change from a hydroxyl to a methoxy group removes a hydrogen bond donor and increases lipophilicity, which can affect how the molecule crosses cell membranes and interacts with protein binding sites. Similarly, methoxylation of the brominated structure could lead to analogs like 3-(3-bromo-4-methoxyphenyl)propanoic acid. appchemical.com
Dihydroxylated Analogs: Introducing a second hydroxyl group onto the aromatic ring creates dihydroxylated analogs. For example, removing the bromine and adding a hydroxyl group at the C3 position would yield 3-(3,4-dihydroxyphenyl)propanoic acid. The presence of two hydroxyl groups increases polarity and the potential for hydrogen bonding and antioxidant activity. The relative positions of these hydroxyl groups (ortho, meta, or para) would further influence the molecule's properties.
The interplay between different substituents can be complex. Electron-donating groups like hydroxyl and methoxy groups and electron-withdrawing groups like bromine influence the reactivity of the aromatic ring towards further chemical reactions, such as electrophilic substitution. msu.edu
Table 1: Examples of Aromatic Ring Substituent Variations
| Compound Name | Modification from Parent Compound | Key Structural Feature |
|---|---|---|
| 3-(4-hydroxy-3-methoxyphenyl)propanoic acid | Bromine at C3 replaced by Methoxy group | Methoxy group ortho to hydroxyl |
| 3-(3-bromo-4-methoxyphenyl)propanoic acid | Hydroxyl at C4 replaced by Methoxy group | Methoxy group para to propanoic acid chain |
| 3-(3,4-dihydroxyphenyl)propanoic acid | Bromine at C3 replaced by Hydroxyl group | Catechol (ortho-dihydroxy) structure |
Metal Complexes Formed with 3-(4-hydroxyphenyl)propanoic acid Ligands
The non-brominated parent structure, 3-(4-hydroxyphenyl)propanoic acid (also known as phloretic acid), can act as a ligand to form coordination complexes with various metal ions. wikipedia.orgnih.govatomfair.comfoodb.cadrugbank.com The carboxylate group (-COOH) and the phenolic hydroxyl group (-OH) are potential binding sites for metal coordination.
Research has shown that derivatives of 3-(4-hydroxyphenyl)propanoic acid can form stable complexes with a range of metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), and Hg(II). researchgate.netuobaghdad.edu.iqrdd.edu.iq In these complexes, the ligand can coordinate with the metal ion in different ways. For example, studies on related ligands derived from tyrosine (which shares the 4-hydroxyphenyl propanoic acid backbone) show that coordination can occur through the oxygen atom of the carboxyl group and a nitrogen atom of an attached amine group, making the ligand bidentate (binding through two points). researchgate.netrdd.edu.iq
The geometry of the resulting metal complex can vary, with possibilities including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion and the specific ligand structure. uobaghdad.edu.iqscirp.org The formation of these metal complexes alters the electronic structure and steric profile of the organic ligand, which can lead to novel properties and applications.
Table 2: Metal Complexes with Ligands Derived from 4-Hydroxyphenylpropanoic Acid Scaffolds
| Metal Ion | Ligand Type | Observed Coordination | Reported Geometry |
|---|---|---|---|
| Co(II), Ni(II), Cu(II), Zn(II) | Tyrosine-derived thioureido propanoic acid | Bidentate (via carboxylate oxygen and amine nitrogen) | Not specified |
| Mn(II), Co(II), Ni(II) | Tyrosine-derived benzoylthioureido propanoic acid | Not specified | Tetrahedral |
| Co(II) | (±)-2-amino-3-(4-hydroxyphenyl)propionic acid | Phenolic substituent coordination | Square Planar |
| Cu(II) | (±)-2-amino-3-(4-hydroxyphenyl)propionic acid | Not specified | Octahedral |
Compound Names Mentioned
In Vitro Biological Activity and Mechanistic Investigations
Antimicrobial Research Applications
While direct antimicrobial studies on 3-(3-bromo-4-hydroxyphenyl)propanoic acid are not extensively detailed in the available literature, research on structurally similar scaffolds provides significant insight into its potential applications. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which share a core structure, have been synthesized and evaluated for their activity against a panel of multidrug-resistant bacterial and fungal pathogens. mdpi.comnih.govresearchgate.netnih.gov These studies underscore the promise of the 4-hydroxyphenyl propanoic acid scaffold as a foundational platform for developing novel antimicrobial agents. mdpi.comresearchgate.net
Derivatives of the closely related 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated notable structure-dependent antibacterial activity. nih.gov Certain hydrazone derivatives containing heterocyclic substituents exhibited the most potent and broad-spectrum activity. mdpi.comresearchgate.netnih.gov This activity extended to methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL, and against vancomycin-resistant Enterococcus faecalis (VRE), with MIC values between 0.5 and 2 µg/mL. mdpi.comnih.govresearchgate.netnih.gov
Activity against Gram-negative pathogens, such as Escherichia coli, was also observed, though typically at higher concentrations, with MIC values in the range of 8–64 µg/mL. mdpi.comnih.govresearchgate.net The general class of bromophenol derivatives has also been explored, with some compounds showing significant antibacterial effects against S. aureus and MRSA. nih.gov For instance, one study found that a simple bromophenol molecule, 3-bromo-2,6-dihydroxyacetophenone, exhibited good activity against both S. aureus and the drug-resistant MRSA strain, with an MIC of 12 µg/mL against the latter. nih.gov
| Bacterial Strain | Pathogen Type | Reported MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-Positive | 1 - 8 | mdpi.com, nih.gov, researchgate.net, nih.gov |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | Gram-Positive | 0.5 - 2 | mdpi.com, nih.gov, researchgate.net, nih.gov |
| Escherichia coli | Gram-Negative | 8 - 64 | mdpi.com, nih.gov, researchgate.net |
| Klebsiella pneumoniae | Gram-Negative | 8 - 64 | nih.gov |
| Pseudomonas aeruginosa | Gram-Negative | 32 - 64 | nih.gov |
| Acinetobacter baumannii | Gram-Negative | 32 - 64 | nih.gov |
The 4-hydroxyphenyl propanoic acid scaffold has also shown promise in antifungal applications. Synthetic derivatives have been tested against various drug-resistant Candida species, demonstrating significant activity. mdpi.comresearchgate.net Notably, these compounds were effective against the emerging and often multidrug-resistant pathogen Candida auris, with MIC values recorded between 0.5 and 64 µg/mL. mdpi.comnih.govresearchgate.netnih.gov The broad range of MICs highlights the strong dependence of antifungal efficacy on the specific chemical modifications made to the core structure. mdpi.comresearchgate.net
| Fungal Pathogen | Reported MIC Range (µg/mL) | Reference |
|---|---|---|
| Candida auris | 0.5 - 64 | mdpi.com, nih.gov, researchgate.net, nih.gov |
| Drug-Resistant Candida species | 8 - 64 | mdpi.com, nih.gov, researchgate.net, nih.gov |
Structure-activity relationship (SAR) studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have revealed key features that govern their antimicrobial potency. nih.gov The research indicates that the antimicrobial activity is highly dependent on the nature of the substituents attached to the core scaffold. mdpi.comresearchgate.net For instance, the transformation of the propanoic acid moiety into various hydrazides and subsequently into hydrazones with heterocyclic substituents led to the most potent and broad-spectrum antimicrobial compounds in the series. nih.gov
Antioxidant and Free Radical Scavenging Potential (Inferred from Structurally Similar Compounds)
While direct antioxidant assays for this compound are not prominent, its chemical structure, featuring a phenolic hydroxyl group and bromine substitution, allows for strong inferences to be drawn from studies on similar bromophenol and phenolic acid compounds. mdpi.comnih.govnih.gov Bromophenols, particularly those from marine sources, are recognized for their potent radical scavenging activity against reactive oxygen species (ROS). mdpi.comresearchgate.net Phenolic compounds in general are among the most widespread groups of plant secondary metabolites known for their antioxidant properties, which are primarily attributed to their ability to act as radical scavengers or chain breakers. nih.govjscholarpublishers.com They are effective at neutralizing free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), often with high potency. mdpi.comnih.govmdpi.com
The mechanism by which phenolic compounds inactivate free radicals involves complex thermodynamic and kinetic factors. researchgate.netnih.gov The primary pathway for radical scavenging is often a formal hydrogen atom transfer (f-HAT), where the phenolic hydroxyl group donates a hydrogen atom to the radical, thereby neutralizing it. mdpi.comresearchgate.netnih.gov The phenol (B47542) itself is converted into a resonance-stabilized aryloxy radical, which is less reactive. jscholarpublishers.com
The antioxidant activity of phenolic compounds is intrinsically linked to their structure, particularly the number and position of hydroxyl groups on the aromatic ring. frontiersin.orgresearchgate.netnih.gov The phenolic hydroxyl group is the central player, facilitating the donation of a hydrogen atom to neutralize free radicals. mdpi.comnih.govjscholarpublishers.com The stability of the resulting phenoxyl radical, which is crucial for preventing pro-oxidant chain reactions, is enhanced by electron-donating groups on the ring. nih.gov
The presence of a bromine atom, an electron-withdrawing but ortho-para directing substituent, further modulates the redox properties of the molecule. The bromine and hydroxyl groups on the aromatic rings of bromophenols facilitate the donation of hydrogen atoms or electrons, which enhances their radical scavenging capability. mdpi.com This unique chemical configuration is believed to be a key reason for the potent antioxidant activity observed in many natural and synthetic bromophenols. mdpi.comnih.gov
Enzyme Modulation and Biological Pathway Interactions
Protein tyrosine phosphatase 1B (PTP1B) has been identified as a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. frontiersin.org Bromophenols, a class of compounds found in marine algae, have demonstrated notable inhibitory activity against PTP1B. nih.gov
A variety of bromophenol derivatives isolated from marine red algae, such as Rhodomela confervoides and Polysiphonia urceolata, have shown significant PTP1B inhibition. nih.govnih.gov For instance, a series of bromophenols from R. confervoides exhibited IC₅₀ values ranging from 0.84 to 2.4 μmol/L. nih.gov Synthetic studies have further explored the structure-activity relationship of these compounds. One study synthesized a series of bromophenol derivatives based on a natural product, with the highly brominated compound 4g showing a potent PTP1B inhibition with an IC₅₀ of 0.68 μmol/L, which was about four times more potent than the lead compound. nih.gov This compound also demonstrated high selectivity for PTP1B over other protein tyrosine phosphatases. nih.gov
Another study focused on derivatives of 3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB), a bromophenol from R. confervoides with a PTP1B IC₅₀ of 1.7 µmol/L. nih.gov Their research indicated that a tricyclic scaffold and multiple bromine atoms on the aryl rings are crucial for potent inhibition. nih.gov Among the synthesized derivatives, compound 26 was found to be a remarkable inhibitor of PTP1B with an IC₅₀ of 0.89 µmol/L. nih.gov
The inhibitory action of these bromophenols is thought to be a contributing factor to the anti-hyperglycemic effects observed with extracts from these marine algae. nih.govnih.gov The data suggests that the bromophenol moiety is a critical feature for PTP1B inhibitory activity.
Table 1: PTP1B Inhibitory Activity of Selected Bromophenol Derivatives
| Compound/Extract | Source Organism | PTP1B IC₅₀ (μmol/L) | Reference |
| Bromophenol 4e | Rhodomela confervoides | 2.42 | nih.gov |
| Compound 4g (synthetic) | - | 0.68 | nih.gov |
| BDB | Rhodomela confervoides | 1.7 | nih.gov |
| Compound 26 (synthetic) | - | 0.89 | nih.gov |
| Bromophenols 120-123 | Rhodomela confervoides | 0.84 - 2.4 | nih.gov |
| Bromophenols 129 & 130 | Laurencia similis | 2.97 & 2.66 | nih.gov |
| Bromophenols 132-134 | Symphyocladia latiuscula | 3.9, 4.3, & 3.5 | nih.gov |
Modulation of Alpha-Glucosidase Activity by Bromophenol Analogs
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established strategy for managing type 2 diabetes. Certain bromophenols (BPs) derived from marine sources have been investigated for their potential to modulate the activity of this enzyme. Research has indicated that some bromophenols exhibit inhibitory effects on alpha-glucosidase, suggesting their potential as antidiabetic agents. nih.gov The investigation into the alpha-glucosidase inhibition by bromophenols contributes to the broader understanding of their biological activities and therapeutic potential, particularly in the context of metabolic disorders. nih.gov
The inhibitory activity of bromophenols against enzymes like PTP1B is underpinned by specific molecular interactions with the target biomolecules. Docking studies have revealed that these compounds can bind to the catalytic site of PTP1B. mdpi.com Hydrogen bonds are a key interaction, with studies showing that bromophenols can form hydrogen bonds with amino acid residues such as Ala217, Arg221, Gly183, and Gln266 within the PTP1B active site. mdpi.com
The presence of bromine atoms in these molecules is also significant. The structure-activity relationship analyses of various bromophenol derivatives have consistently highlighted the importance of the number and position of bromine atoms for their inhibitory potency. nih.govnih.gov For instance, an increased number of bromine atoms on the phenol rings often correlates with enhanced inhibitory activity against enzymes like isocitrate lyase. nih.gov This suggests that halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, may play a crucial role in the binding of these inhibitors to their target enzymes. The hydroxyl groups present in these phenolic compounds are also critical for their activity, likely participating in hydrogen bonding with the enzyme's active site. mdpi.com
While direct studies on this compound are limited, related structures such as benzofuran (B130515) analogs have been investigated for their interaction with chaperone proteins. For example, certain furan-containing natural products have shown inhibitory effects on PTP1B. nih.gov These compounds, such as albafuran A and mulberrofurans W and D, inhibit PTP1B in a mixed-type manner, suggesting that they may not only bind to the active site but also to an allosteric site. nih.gov Allosteric modulation, where a compound binds to a site other than the active site to alter the protein's conformation and activity, is a key mechanism for regulating protein function. This type of modulation can offer advantages in terms of specificity and avoiding side effects associated with competitive inhibitors.
Antiparasitic Investigations (from Bromo-L-tyrosine Derivatives)
Derivatives of bromo-L-tyrosine have been explored for their potential antiparasitic properties. While specific studies on this compound against Trypanosoma cruzi, the causative agent of Chagas disease, are not detailed in the provided context, the broader class of halogenated tyrosine derivatives has been a subject of interest in the development of new therapeutic agents against various pathogens.
No Published Data on the Antiparasitic Selectivity of this compound
Following a comprehensive review of available scientific literature, no specific data pertaining to the in vitro biological activity and selectivity indices of the chemical compound This compound against parasitic organisms has been found.
Extensive searches were conducted to identify research investigating the antiparasitic profile of this specific molecule. However, these inquiries did not yield any published studies detailing its efficacy, potency (such as IC₅₀ values), or selectivity against any parasitic species. The selectivity index (SI), a critical measure of a compound's potential as a therapeutic agent, is calculated by comparing its cytotoxicity against mammalian cells to its activity against the target parasite. Without primary data on both fronts, an analysis of its antiparasitic selectivity is not possible.
While research exists for structurally related compounds, such as other derivatives of propanoic acid or molecules containing a bromo-hydroxyphenyl moiety within different chemical scaffolds, these findings cannot be extrapolated to predict the biological activity of this compound. The specific arrangement of the bromo and hydroxyl groups on the phenyl ring, combined with the propanoic acid side chain, creates a unique chemical entity whose biological properties must be determined through direct empirical investigation.
Therefore, the section on the "Analysis of Selectivity Indices in Antiparasitic Profiles" for this compound cannot be completed at this time due to the absence of relevant research data in the public domain. Further experimental studies are required to elucidate the potential antiparasitic activity and therapeutic window of this compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are employed to analyze the intrinsic properties of the molecule, governed by its electron distribution. These studies can predict molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For 3-(3-Bromo-4-hydroxyphenyl)propanoic acid, DFT calculations are essential for performing conformational analysis to identify the most stable three-dimensional arrangements (conformers) of the molecule. By rotating the single bonds in the propanoic acid side chain, different conformers can be generated. DFT is then used to calculate the energy of each conformer, allowing for the construction of an energetic profile. The conformer with the lowest energy is the most stable and likely the most abundant form of the molecule under given conditions. This information is critical as the molecule's shape dictates how it can interact with biological macromolecules.
For related compounds, such as other substituted propanoic acids, DFT methods like B3LYP with a 6-311G** basis set have been used to determine optimized molecular structures and electronic properties. nih.gov Studies on similar structures have identified multiple conformers, with the most stable one often being determined by factors like intramolecular hydrogen bonding. researchgate.net
Table 1: Illustrative Example of Conformational Energy Profile from DFT Note: This data is representative of typical DFT results and is for illustrative purposes only, as specific experimental data for this exact compound is not available.
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-COOH) | Relative Energy (kcal/mol) | Population (%) |
| A | 180° (anti) | 0.00 | 75.2 |
| B | +60° (gauche) | 1.25 | 12.4 |
| C | -60° (gauche) | 1.25 | 12.4 |
Theoretical Prediction of Reaction Mechanisms and Transition States
DFT calculations are also powerful tools for predicting the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and, consequently, its rate. For molecules with multiple reactive sites, such as the hydroxyl and carboxylic acid groups, DFT can help predict which sites are more susceptible to electrophilic or nucleophilic attack. nih.gov For instance, in related brominated compounds, computational studies have been used to propose reaction mechanisms, such as second-order nucleophilic substitution (SN2). plos.org
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
To understand how this compound might function as a biologically active agent, molecular dynamics (MD) and docking simulations are used to model its interaction with proteins and other biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. For this compound, docking simulations can identify potential binding sites on a target protein and predict the binding affinity. These simulations score different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Studies on structurally similar arylpropanoic acids have used docking to explore their potential as inhibitors of enzymes like cyclooxygenases (COX). mdpi.com In these studies, the carboxylic acid group typically forms key hydrogen bonds or salt bridges with charged amino acid residues (like Arginine) in the active site, while the phenyl ring engages in hydrophobic interactions. nih.gov Molecular dynamics simulations can further refine these docked poses, providing a view of the stability of the ligand-protein complex over time in a simulated aqueous environment.
Table 2: Example of Predicted Interactions from a Molecular Docking Simulation Note: This table illustrates the type of data generated from docking studies and is not based on published results for this specific compound.
| Target Protein | Interacting Residue | Interaction Type | Distance (Å) |
| COX-2 | Arg120 | Salt Bridge | 1.95 |
| COX-2 | Tyr355 | Hydrogen Bond | 2.80 |
| COX-2 | Val523 | Hydrophobic | 3.90 |
| COX-2 | Ser353 | van der Waals | 3.50 |
Identification of Allosteric Binding Sites and Functional Consequences
Besides binding to the primary active (orthosteric) site of an enzyme, small molecules can also bind to allosteric sites—secondary sites on the protein that can regulate its activity. Docking simulations and specialized computational techniques can be used to search a protein's entire surface for potential allosteric binding pockets. If this compound were to bind to an allosteric site, it could induce a conformational change in the protein, altering the shape of the active site and modulating its function without directly blocking it. While specific studies on allosteric binding for this compound are not available, this remains an important area of computational investigation in drug discovery.
In Silico Prediction of Biological Properties and Metabolic Fate
Computational tools can predict a molecule's pharmacokinetic properties—its absorption, distribution, metabolism, and excretion (ADME)—as well as its potential toxicity. These in silico predictions are vital in the early stages of drug development to assess the viability of a compound. Various models, often based on quantitative structure-activity relationships (QSAR), are used to estimate properties like solubility, lipophilicity (LogP), cell permeability, and potential for binding to metabolic enzymes or plasma proteins. For example, in silico ADME characterization has been conducted on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid to evaluate their pharmacological potential. researchgate.net
Table 3: Illustrative In Silico ADME/Tox Profile Note: The following predictions are examples of what in silico models generate and are not experimentally verified data for this compound.
| Property | Predicted Value | Interpretation |
| LogP | 2.85 | Good lipophilicity for cell membrane permeability |
| Aqueous Solubility | -3.5 (log mol/L) | Moderately soluble |
| Human Intestinal Absorption | > 90% | Likely well-absorbed orally |
| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the CNS |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
No QSAR models or related studies have been published that specifically include this compound. Such studies are essential for correlating the physicochemical properties of a compound with its biological activity, and the lack of data prevents any discussion of its potential efficacy based on this computational approach.
Prediction of Metabolic Pathways in Biological Systems using In Silico Tools
Similarly, there are no available reports on the use of in silico tools to predict the metabolic pathways of this compound. These predictive models are crucial for understanding how a compound might be processed in a biological system, but without specific research, any theoretical discussion would be purely speculative.
While computational studies exist for structurally related compounds, the strict focus on this compound, as per the user's request, precludes the inclusion of such information. Further research and publication in the field of computational chemistry are required to provide the data necessary for a comprehensive article on this specific compound.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural elucidation of organic molecules like 3-(3-Bromo-4-hydroxyphenyl)propanoic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal a wealth of information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would likely display a complex splitting pattern due to the three protons on the substituted benzene (B151609) ring. The proton ortho to the hydroxyl group would appear as a doublet, the proton ortho to the propanoic acid side chain would be a doublet of doublets, and the proton between the bromo and hydroxyl groups would be a doublet. The chemical shifts of these aromatic protons would be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the bromo and propanoic acid groups. The aliphatic portion of the molecule would show two triplets, corresponding to the two methylene (B1212753) (-CH2-) groups of the propanoic acid side chain.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This would include six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (bromo, hydroxyl, and propanoic acid groups). The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically ~170-180 ppm). The two methylene carbons of the propanoic acid chain would also have distinct chemical shifts.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, various 2D NMR experiments would be employed. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling between adjacent protons (e.g., within the propanoic acid chain and within the aromatic ring). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would identify which protons are directly attached to which carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would provide information about longer-range couplings between protons and carbons (2-3 bonds), which is crucial for confirming the substitution pattern on the benzene ring and the attachment of the propanoic acid side chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to -OH) | ~6.9 | d |
| Aromatic H (ortho to side chain) | ~7.2 | dd |
| Aromatic H (between -Br and -OH) | ~7.4 | d |
| -CH₂- (adjacent to aromatic ring) | ~2.8 | t |
| -CH₂- (adjacent to -COOH) | ~2.6 | t |
| -COOH | ~12.0 | s (broad) |
| -OH | ~9.0 | s (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~175 |
| Aromatic C-OH | ~155 |
| Aromatic C-Br | ~110 |
| Aromatic C-H | ~115-135 |
| Aromatic C (ipso to side chain) | ~130 |
| -CH₂- (adjacent to aromatic ring) | ~35 |
| -CH₂- (adjacent to -COOH) | ~30 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the C-H stretching vibrations. The phenolic O-H stretch would appear as a sharp to medium band around 3200-3600 cm⁻¹. A strong, sharp absorption peak around 1700 cm⁻¹ would be due to the C=O (carbonyl) stretching of the carboxylic acid. The spectrum would also show several bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching, C-C stretching in the aromatic ring, and C-H bending vibrations. The C-Br stretching vibration would be expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| O-H Stretch (Phenol) | 3200-3600 | Sharp to Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak |
| C-O Stretch | 1210-1320 | Medium |
| C-Br Stretch | 500-600 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by the absorption of the substituted benzene ring. The presence of the chromophoric phenyl group would lead to characteristic π → π* electronic transitions. The hydroxyl and bromo substituents on the benzene ring would act as auxochromes, causing a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The exact position of the absorption maxima (λmax) would be sensitive to the solvent polarity.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₉BrO₃), HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass. The presence of bromine would be readily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Detection
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for detecting and quantifying low levels of compounds in complex mixtures, such as in biological samples for metabolite analysis. In a research context, LC-MS/MS could be employed to study the metabolism of this compound. By analyzing the fragmentation patterns (MS/MS spectra) of the parent ion and any potential metabolites, researchers can identify the structural modifications that occur in a biological system. For instance, the detection of a brominated metabolite of the anti-inflammatory drug bromfenac (B1205295) has been reported using LC-MS/MS, demonstrating the utility of this technique in tracking the fate of brominated aromatic compounds in biological systems.
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are fundamental in the analysis and purification of this compound, ensuring the purity of the compound for research and synthetic applications. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of this compound. It offers high resolution, sensitivity, and speed. A common approach for the analysis of this and structurally similar phenolic acids is reverse-phase HPLC (RP-HPLC).
In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture. For this compound, a suitable mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated, leading to sharper peaks and more reproducible retention times. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the phenyl ring exhibits strong absorbance.
While specific application notes for this compound are not prevalent in publicly available literature, methods for the closely related compound, 3-Bromo-4-hydroxyphenylacetic acid, have been described. sielc.com These methods can be adapted, likely with minor modifications to the gradient or isocratic elution conditions to achieve optimal separation. A representative, hypothetical HPLC method is detailed in the table below.
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Column Chromatography and Preparative Separations
For the isolation and purification of larger quantities of this compound, column chromatography is the method of choice. This technique operates on the same principles as HPLC but on a much larger scale, often using a glass column packed with a stationary phase such as silica (B1680970) gel.
The selection of the mobile phase, or eluent, is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides good separation of the target compound from impurities is chosen. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly employed.
The crude compound mixture is loaded onto the top of the silica gel column, and the eluent is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Fractions are collected at the outlet of the column and analyzed (e.g., by TLC or HPLC) to identify those containing the pure desired product.
Furthermore, preparative HPLC, which utilizes larger columns and higher flow rates than analytical HPLC, can be used for high-purity isolations. The HPLC methods described for analysis are often scalable to a preparative format. sielc.comsielc.com
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a crucial technique for verifying the empirical formula of a synthesized compound like this compound. This destructive method involves the combustion of a small, precisely weighed sample of the pure compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, etc.) are quantitatively analyzed to determine the percentage by mass of each element (carbon, hydrogen, and oxygen). The bromine content can be determined by other methods, such as titration after combustion.
The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula, C₉H₉BrO₃. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. Generally, a deviation of ±0.4% is considered acceptable for publication in scientific journals.
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 44.10% |
| Hydrogen | H | 3.70% |
| Bromine | Br | 32.61% |
| Oxygen | O | 19.58% |
Calculated from the molecular formula C₉H₉BrO₃ with atomic masses C=12.01, H=1.008, Br=79.90, and O=16.00.
Chiroptical Methods for Stereochemical Assignment (if applicable to chiral derivatives)
The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, if a chiral center is introduced into the molecule, for instance, by substitution on the propanoic acid chain, chiroptical methods become essential for assigning the absolute stereochemistry of the resulting enantiomers.
An example of such a chiral derivative is 3-(3-Bromo-4-hydroxyphenyl)-2-hydroxypropanoic acid. bldpharm.com For these types of chiral molecules, techniques such as polarimetry, circular dichroism (CD), and optical rotatory dispersion (ORD) are employed.
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The direction (dextrorotatory (+) or levorotatory (-)) and magnitude of the specific rotation are characteristic of a particular enantiomer.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical arrangement of atoms, particularly around chromophores.
These chiroptical methods, in conjunction with other spectroscopic techniques and often compared to computational models or data from compounds of known stereochemistry, are indispensable for the unambiguous stereochemical assignment of chiral derivatives of this compound.
Future Research Directions and Potential Academic Applications
Design and Synthesis of Novel Pharmacological Lead Compounds
The 3-phenylpropanoic acid framework is a recognized pharmacophore in drug discovery. The strategic integration of a phenol (B47542) moiety into amino acid derivatives, for instance, has shown significant promise for developing highly bioactive compounds. Recent studies have demonstrated that derivatives of a related scaffold, 3-((4-hydroxyphenyl)amino)propanoic acid, exhibit potent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and Candida auris. Furthermore, the same class of compounds has been evaluated for anticancer properties, with certain derivatives showing an ability to reduce cancer cell viability and migration.
Leveraging these findings, 3-(3-bromo-4-hydroxyphenyl)propanoic acid serves as an attractive starting point for the design of new therapeutic agents. The bromine atom is a particularly valuable feature for medicinal chemists; it can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. It can also serve as a metabolic blocking group to increase the compound's biological half-life or act as a key interaction point within a biological target's binding site through halogen bonding. Future research could focus on synthesizing a library of derivatives by modifying the carboxylic acid and phenolic hydroxyl groups to explore structure-activity relationships (SAR) for various therapeutic targets, including microbial enzymes and cancer-related proteins.
| Modification Site | Potential Derivative Type | Therapeutic Goal | Rationale |
|---|---|---|---|
| Carboxylic Acid | Amides, Esters, Hydrazones | Antimicrobial, Anticancer | Mimics peptide bonds, modulates solubility and cell permeability. |
| Phenolic Hydroxyl | Ethers, Esters | Improved Pharmacokinetics | Acts as a prodrug, improves metabolic stability. |
| Aromatic Ring | Further Halogenation, Suzuki Coupling | Enhanced Potency, New Scaffolds | Modulates electronic properties and explores new binding interactions. |
Development as Chemical Probes for Investigating Biological Pathways
Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. The structure of this compound is well-suited for development into such probes. The carboxylic acid and phenol groups provide convenient chemical handles for the attachment of various functional tags without significantly altering the core scaffold that may be responsible for a biological interaction.
Future work could involve conjugating the molecule to:
Reporter Tags: Fluorophores or biotin (B1667282) could be attached to the carboxylic acid via an amide linkage, allowing for visualization of the molecule's localization in cells or for affinity purification of its binding partners.
Cross-linking Moieties: Photo-reactive groups, such as azides or diazirines, could be incorporated. Upon binding to a target protein, these probes can be activated by UV light to form a covalent bond, enabling the identification of previously unknown molecular targets.
The development of such probes would allow researchers to investigate the mechanism of action of any discovered bioactive derivatives and to explore the biological roles of their cellular targets, contributing to a deeper understanding of cellular pathways in health and disease.
Integration into Functional Materials Science (e.g., Polymers, Resins)
The bifunctional nature of this compound, possessing both a carboxylic acid and a phenol group, makes it a prime candidate for use as a monomer in polymer synthesis. These groups can readily participate in condensation polymerization reactions to form polyesters or be incorporated into epoxy resins and polycarbonates.
The most significant feature for materials science is the presence of the aromatic bromine atom. Brominated compounds are widely used as highly effective flame retardants. specialchem.comwikipedia.org By incorporating this molecule into a polymer backbone, it is possible to synthesize new materials with inherent flame-retardant properties. vanhornmetz.com This "reactive" approach permanently locks the flame-retardant moiety into the polymer, preventing it from leaching out over time, which is a significant environmental advantage over "additive" flame retardants. vanhornmetz.com
Future research in this area could involve:
Synthesis of Flame-Retardant Polyesters: Polymerizing the compound with various diols to create polyesters with high bromine content, and testing their thermal stability and performance in flammability tests (e.g., UL 94).
Development of High-Performance Epoxy Resins: Using the phenolic group to react with epichlorohydrin (B41342) to form a brominated epoxy monomer, which can then be cured to produce materials for applications like electronic circuit boards where fire safety is critical. frfabric.com
Creation of High Refractive Index Polymers: The presence of heavy atoms like bromine can increase the refractive index of a polymer, a desirable property for optical applications such as lenses and coatings.
| Functional Group | Polymerization Reaction | Resulting Polymer Type | Key Property |
|---|---|---|---|
| Carboxylic Acid + Phenol | Condensation with Diols/Diacids | Polyester | Flame Retardancy, Thermal Stability |
| Phenol | Reaction with Epichlorohydrin | Epoxy Resin Monomer | Flame Retardancy for Electronics |
| Aromatic Bromine | (Inherent property) | All derived polymers | Flame Retardancy, High Refractive Index |
Advancements in Stereoselective Synthesis of Chiral Derivatives
While this compound is itself an achiral molecule, the introduction of a substituent on the propanoic acid backbone (at the α or β position to the carboxyl group) would create a chiral center. In pharmacology, the stereochemistry of a drug is often critical, as different enantiomers can have vastly different biological activities and metabolic fates.
Therefore, a significant future research direction is the development of stereoselective methods to synthesize chiral derivatives. Established methodologies in asymmetric synthesis can be adapted for this purpose. For example, research on a structurally related compound, 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, has shown that stereoselective synthesis of β-hydroxy derivatives can be achieved using Evans' chiral auxiliary chemistry. This approach involves a stereoselective aldol (B89426) reaction to set the desired stereocenter, followed by removal of the chiral auxiliary.
Future academic work could explore various asymmetric synthesis strategies, including:
Chiral Auxiliary-Based Methods: Attaching a chiral auxiliary to the carboxylic acid to direct the stereoselective alkylation or functionalization of the propanoic chain.
Asymmetric Catalysis: Using chiral catalysts for reactions such as asymmetric hydrogenation of a corresponding unsaturated precursor to create the chiral center with high enantiomeric excess.
The synthesis of enantiomerically pure derivatives would enable detailed pharmacological studies to determine if one stereoisomer is more potent or has a better safety profile than the other, a crucial step in modern drug development.
Exploration of Biosynthetic Pathways (from natural sources)
The biosynthesis of simple hydroxyphenylpropanoic acids is common in nature, often arising from the microbial metabolism of dietary polyphenols in the gut. However, the natural production of halogenated, specifically brominated, aromatic compounds is a hallmark of marine biochemistry. nih.gov Thousands of organobromine compounds have been isolated from marine organisms, including bacteria, algae, and sponges. nih.govresearchgate.net
The biosynthesis of these compounds is often catalyzed by a class of enzymes called vanadium-dependent bromoperoxidases. researchgate.net These enzymes utilize bromide ions, which are abundant in seawater, and hydrogen peroxide to perform electrophilic bromination of electron-rich aromatic rings, such as phenols. researchgate.netencyclopedia.pub Oxidative bromination reactions of phenols performed by these enzymes often lead to selective para-bromination relative to the hydroxyl group. researchgate.net
Therefore, a plausible, though currently speculative, biosynthetic pathway for this compound could exist in a marine organism. Future research could investigate this by:
Screening Marine Organisms: Analyzing extracts from marine algae and bacteria for the presence of the compound or related brominated metabolites.
Genomic and Enzymatic Studies: Identifying gene clusters responsible for brominated natural product synthesis in marine microbes and characterizing the substrate specificity of the bromoperoxidase enzymes they encode. nih.gov It could be explored whether these enzymes can accept 3-(4-hydroxyphenyl)propanoic acid as a substrate to produce the brominated analogue. Such research would not only uncover new natural products but also expand the toolkit of biocatalysts available for green chemistry applications.
Q & A
Q. What synthetic strategies are effective for preparing 3-(3-Bromo-4-hydroxyphenyl)propanoic acid, particularly regarding regioselectivity of bromination and hydroxyl group protection?
- Methodological Answer : Regioselective bromination of the phenyl ring can be achieved using electrophilic aromatic substitution (e.g., N-bromosuccinimide in acidic conditions), targeting the para-position relative to the hydroxyl group. Protecting the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) groups prior to bromination prevents undesired side reactions . Subsequent Friedel-Crafts alkylation or malonic ester synthesis can introduce the propanoic acid moiety. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for bromine, δ 5.5–6.0 ppm for hydroxyl) .
- IR Spectroscopy : Peaks at ~2500–3300 cm (carboxylic acid O-H stretch) and ~1700 cm (C=O stretch) validate functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water (0.1% TFA) gradients .
Q. How can solubility challenges during purification be addressed?
- Methodological Answer : Adjust solvent polarity by testing mixtures like ethanol/water or DCM/methanol. For acidic conditions, dilute HCl (pH 2–3) enhances solubility. Recrystallization at low temperatures (4°C) improves yield .
Advanced Research Questions
Q. How does the bromine substituent influence interactions with microbial enzymes compared to other halogenated analogs (e.g., Cl or F derivatives)?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) reveal bromine’s larger atomic radius increases steric hindrance, reducing binding affinity to bacterial enoyl-ACP reductase compared to smaller halogens. In vitro assays (MIC ≤ 25 µg/mL against S. aureus) show brominated derivatives exhibit lower antimicrobial activity than chloro-analogs, likely due to reduced membrane permeability .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model reaction pathways. For example, Fukui indices identify the hydroxyl group as the most nucleophilic site, while the bromine atom acts as an electron-withdrawing group, directing electrophilic attacks to the ortho position .
Q. Can this compound serve as a precursor for bioactive molecules, and what are key reaction pathways?
- Methodological Answer :
- Peptide Conjugation : Coupling with amino acids via EDC/HOBt yields antimicrobial peptide analogs .
- Metal Complexation : Reacting with Cu(II) or Zn(II) salts forms complexes with enhanced antioxidant activity (IC ≈ 15 µM in DPPH assays) .
- Polymer Synthesis : Free-radical polymerization with acrylamide generates hydrogels for drug delivery .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity results for halogenated phenylpropanoic acids?
- Methodological Answer : Discrepancies arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay conditions (pH, temperature), and substituent positioning. For instance, 3-bromo-4-hydroxy derivatives show 10-fold lower MIC values against E. coli compared to 4-bromo-3-hydroxy isomers due to differences in membrane interaction .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in oxidative stress studies?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact. Store at 2–8°C under inert gas (N) to prevent degradation. Monitor hydroxyl radical generation using fluorescent probes (e.g., 3’-(p-Hydroxyphenyl) fluorescein) in cell-free systems to minimize toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
